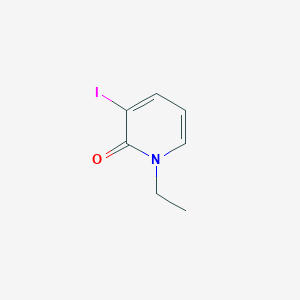
1-Ethyl-3-iodopyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-3-iodopyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
1-Ethyl-3-iodopyridin-2(1H)-one is a pyridinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyridinones, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
Key Features
- Molecular Weight: 227.06 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Research indicates that pyridinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit various bacterial strains and viruses. The antimicrobial activity of this compound has not been extensively documented, but its structural analogs demonstrate effectiveness against pathogens such as Vibrio species and influenza viruses.
Table 1: Comparative Antimicrobial Activity of Pyridinone Derivatives
| Compound | Pathogen | IC50 (µM) |
|---|---|---|
| 6-Chloro-3-hydroxypyridin-2(1H)-one | Influenza A virus | 7 |
| 5-Fluoro-3-hydroxypyridin-2(1H)-one | Vibrio parahaemolyticus | 19.7 |
| This compound | TBD | TBD |
Anti-inflammatory Effects
Pyridinones have also been explored for their anti-inflammatory properties. Compounds within this class can inhibit key inflammatory pathways, including the p38 MAPK signaling pathway, which is critical in the regulation of cytokine production.
Case Study: Inhibition of TNFα Release
A study involving various pyridinone derivatives demonstrated that certain compounds could significantly reduce TNFα release in response to lipopolysaccharide (LPS) stimulation in vitro. This suggests potential therapeutic applications for inflammatory diseases.
Anticancer Activity
The anticancer potential of pyridinones has been a focal point in medicinal chemistry. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of Related Pyridinones
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-Aryloxy-3-hydroxypyridin-2(1H)-one | A549 (Lung) | 4.22 |
| 5-(p-Cyanophenyl)-3-hydroxypyridin-2(1H)-one | MCF7 (Breast) | 5.33 |
| This compound | TBD | TBD |
The biological activity of pyridinones often involves interaction with specific molecular targets. For instance, docking studies suggest that these compounds can bind effectively to kinase domains, influencing cellular signaling pathways critical for inflammation and cancer progression.
Structure-Activity Relationship (SAR)
The efficacy of this compound may be influenced by its substituent groups. Variations in the aromatic ring or halogen substitutions can significantly alter biological activity.
Properties
CAS No. |
615534-45-7 |
|---|---|
Molecular Formula |
C7H8INO |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
1-ethyl-3-iodopyridin-2-one |
InChI |
InChI=1S/C7H8INO/c1-2-9-5-3-4-6(8)7(9)10/h3-5H,2H2,1H3 |
InChI Key |
OUXOAZLZTHOECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C(C1=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















